

Comparative Analysis of AS-604850: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: AS-604850

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AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Ky), a key enzyme in chemokine-mediated signaling pathways that regulate the migration, proliferation, and activation of inflammatory cells.^[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of **AS-604850**, supported by experimental data and detailed protocols to assist in the evaluation of its therapeutic potential.

Data Presentation: Quantitative Comparison

The efficacy of **AS-604850** has been demonstrated in both cellular assays and animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of AS-604850

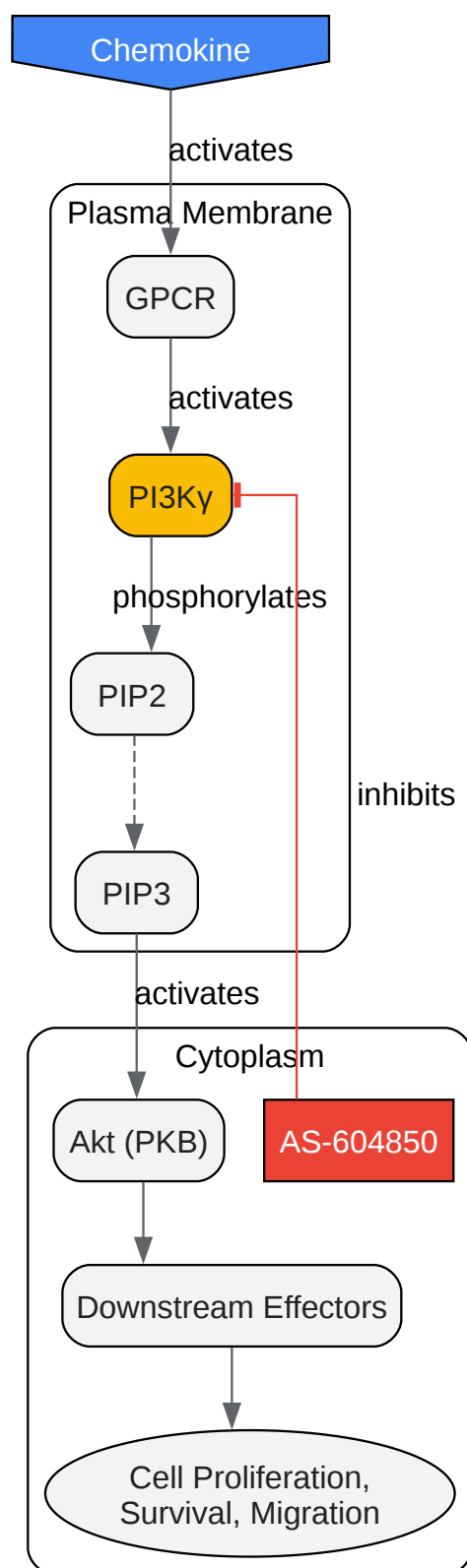
Parameter	Target	Value	Cell/System	Notes
IC50	PI3Ky	0.25 μ M	Human recombinant enzyme	Demonstrates high potency for the target isoform. [1] [2] [3] [4]
PI3K α	4.5 μ M	Human recombinant enzyme	Shows 18-fold selectivity for PI3Ky over PI3K α . [2] [3] [4]	
PI3K β	>20 μ M	Human recombinant enzyme	Exhibits over 80-fold selectivity for PI3Ky. [3] [4]	
PI3K δ	>20 μ M	Human recombinant enzyme	Exhibits over 80-fold selectivity for PI3Ky. [3] [4]	
Ki	PI3Ky	0.18 μ M	-	Indicates strong, competitive binding. [2] [3]
IC50	C5a-mediated PKB phosphorylation	10 μ M	RAW264 mouse macrophages	Inhibition of a key downstream signaling event. [2] [3]
IC50	MCP-1-mediated chemotaxis	21 μ M	Pik3cg+/+ monocytes	Demonstrates functional inhibition of cell migration. [3]

Table 2: In Vivo Efficacy of AS-604850

Animal Model	Dosage	Administration	Key Findings
Experimental Autoimmune Encephalomyelitis (EAE)	7.5 mg/kg/day	Subcutaneous injection	Significantly reduced clinical EAE scores.[1]
Reduced infiltration of macrophages and CD3+ T cells into the CNS.[1]			
Enhanced myelination and increased axon number in the spinal cord.[1]			
RANTES-induced Peritonitis	ED50: 42.4 mg/kg	Oral	Reduced peritoneal neutrophil recruitment. [2][3][5]
Thioglycollate-induced Peritonitis	10 mg/kg	Oral	Resulted in a 31% reduction of neutrophil recruitment.[2][3][5]

Signaling Pathway and Mechanism of Action

AS-604850 exerts its effects by inhibiting PI3Ky, which is a critical node in signaling pathways activated by G-protein-coupled receptors (GPCRs).[6] Upon activation, PI3Ky phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt (also known as protein kinase B or PKB), which in turn regulate a variety of cellular processes including cell survival, proliferation, and migration.



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Figure 1: PI3Ky signaling pathway inhibited by **AS-604850**.

Experimental Protocols

In Vitro PI3Ky Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **AS-604850** against PI3Ky.

- Reagents and Materials:
 - Human recombinant PI3Ky enzyme.
 - Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).
 - Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer).
 - γ-[³³P]ATP or ADP-Glo™ Kinase Assay system.
 - **AS-604850** dissolved in DMSO.
 - Microplate for kinase assays.
- Procedure:
 1. Prepare serial dilutions of **AS-604850** in DMSO, starting from a high concentration (e.g., 100 μM).
 2. In a microplate, incubate 100 ng of human recombinant PI3Ky with the kinase buffer and lipid vesicles.
 3. Add the diluted **AS-604850** or DMSO (vehicle control) to the wells.
 4. Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-[³³P]ATP or as per the ADP-Glo kit instructions). The final ATP concentration should be near its K_m for PI3Ky.
 5. Incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).
 6. Stop the reaction according to the assay format (e.g., adding a stop solution).

7. Quantify the product formation. For radiometric assays, this involves measuring the incorporation of ^{33}P into the lipid product. For the ADP-Glo assay, luminescence is measured, which correlates with the amount of ADP produced.
8. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

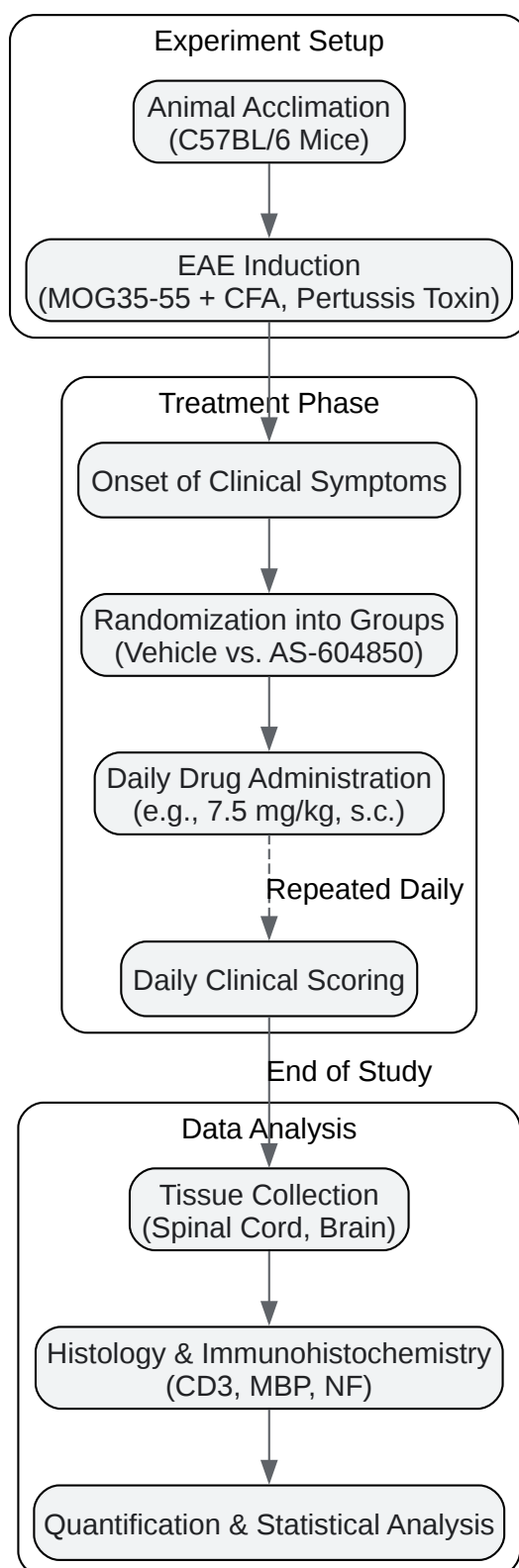
This protocol describes the induction of EAE in mice and the subsequent treatment with **AS-604850** to evaluate its therapeutic effects.

- Animals: C57BL/6 mice (female, 8-10 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- EAE Induction:
 1. Emulsify Myelin Oligodendrocyte Glycoprotein (MOG_{35–55}) peptide in Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*.
 2. On day 0, immunize mice by subcutaneous injection with the MOG/CFA emulsion.
 3. On days 0 and 2, administer Pertussis toxin intraperitoneally.
- Drug Administration:
 1. Prepare a formulation of **AS-604850** (e.g., 7.5 mg/kg) in a suitable vehicle (e.g., DMSO and saline).
 2. Begin treatment one day after the onset of clinical symptoms.
 3. Administer the drug or vehicle control daily via subcutaneous injection for a predetermined period (e.g., 7 or 14 days).^[1]
- Clinical Assessment:

1. Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
- Histological Analysis:
 1. At the end of the experiment (e.g., day 25 post-onset), perfuse the animals with 4% paraformaldehyde.
 2. Dissect the spinal cord and brain for histological processing.
 3. Prepare frozen or paraffin-embedded sections.
 4. Perform immunohistochemistry for markers of immune cells (e.g., CD3 for T cells, ED1/CD68 for macrophages), myelin (e.g., Myelin Basic Protein - MBP), and axons (e.g., Neurofilament - NF).
 5. Quantify the number of infiltrated cells, the extent of demyelination, and axonal density in a blinded manner.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo EAE experiment.



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Figure 2: Workflow for an in vivo EAE study with **AS-604850**.

Conclusion

AS-604850 demonstrates high potency and selectivity for PI3Ky in vitro, effectively inhibiting downstream signaling and key cellular functions like chemotaxis. These in vitro properties translate to significant therapeutic efficacy in in vivo models of inflammation and autoimmune disease. In the EAE model of multiple sclerosis, **AS-604850** not only ameliorates clinical symptoms by reducing CNS inflammation but also shows neuroprotective effects by preserving myelin and axons.^[1] This dual action on both the immune and nervous systems highlights the potential of **AS-604850** as a therapeutic agent for inflammatory and autoimmune disorders. The provided data and protocols serve as a valuable resource for researchers investigating the role of PI3Ky and the therapeutic utility of its inhibitors.

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